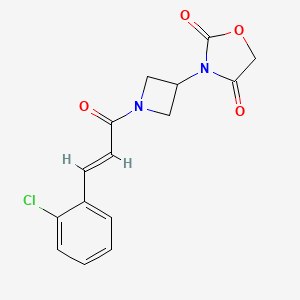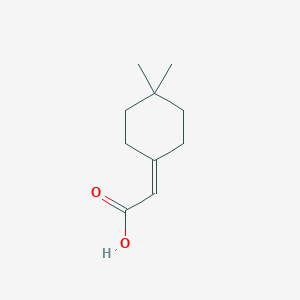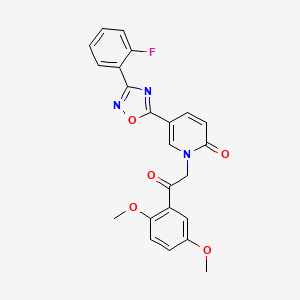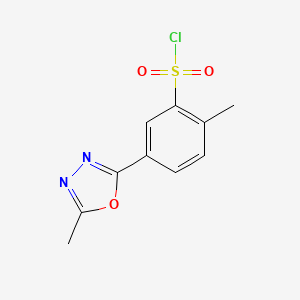
4-(6-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “4-(6-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one” belong to a class of organic compounds known as quinoxalines . Quinoxalines are heterocyclic compounds containing a ring system made up of a benzene ring fused to a pyrazine ring. They are used in various fields such as medicinal chemistry for their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves palladium-catalyzed Suzuki cross-coupling reactions . For instance, 5-bromo-2-methylpyridin-3-amine can be reacted with several arylboronic acids to produce novel pyridine derivatives .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . Computational methods like density functional theory (DFT) can also be used to predict the molecular structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be studied using various spectroscopic techniques. For instance, NMR and IR spectroscopy can be used to monitor the progress of the reaction and identify the products .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the melting point, boiling point, and density can be measured experimentally. The molecular weight and formula can be determined based on the compound’s structure .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Overview: Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds with two possible tautomeric forms: the 1H- and 2H-isomers. EN300-27081702 falls into this category. These compounds have attracted interest due to their structural similarity to purine bases (adenine and guanine). Let’s explore their applications:
Biological Activity: EN300-27081702 exhibits diverse biological activities, including:
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including its reactivity, toxicity, health effects, first aid measures, and safe handling and storage procedures .
Eigenschaften
IUPAC Name |
4-(6-methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10-6-7-11(8-15-10)17-9-14(18)16-12-4-2-3-5-13(12)17/h2-8H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKNPSKBXVCZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5S)-7-oxa-2-azaspiro[4.5]decane hemioxalate](/img/structure/B2843191.png)
![N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2843195.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(N-methylacetamido)phenyl]propanamide](/img/structure/B2843196.png)
![2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2843198.png)

![N-(4-bromo-2-fluorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2843200.png)

![Ethyl 2-[4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2843205.png)
![N-(2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2843206.png)




![1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2843214.png)